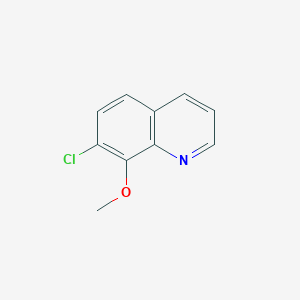

7-Chloro-8-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTMTIVCKWFDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 7 Chloro 8 Methoxyquinoline

Reactivity of the Chloro Substituent at Position 7

The chlorine atom at the C7 position of the quinoline (B57606) ring is a versatile handle for introducing new functional groups. Its reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of a quinoline system is generally less facile than on the pyridine (B92270) ring, which is more electron-deficient. For a reaction to occur at the C7 position, the attack of a nucleophile must be sufficiently favored. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

While the quinoline nitrogen does withdraw electron density from the carbocyclic ring, this effect is less pronounced at the C7 position compared to positions on the pyridinic ring. Consequently, harsh reaction conditions or the presence of additional strong electron-withdrawing groups are often necessary to facilitate SNAr at this position. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates.

Interactive Table: Examples of Nucleophilic Aromatic Substitution on Chloroquinolines

| Chloroquinoline Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Ethanol (B145695), reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | - | masterorganicchemistry.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | DMF, 90°C | 4-Azido-8-methylquinolin-2(1H)-one | - | masterorganicchemistry.com |

| 4,7-Dichloroquinoline (B193633) | Various amines | Varies (e.g., heating in polar solvent) | 4-Amino-7-chloroquinolines | Varies | Analogous Syntheses |

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-nitrogen bonds at the C7 position, overcoming the limitations of classical SNAr reactions. wikipedia.orgresearchgate.net These reactions are highly valued for their functional group tolerance and generally high yields under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction couples the 7-chloroquinoline (B30040) with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. yonedalabs.comlibretexts.org It is widely used to synthesize biaryl compounds. The reaction proceeds via a catalytic cycle involving oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the 7-chloroquinoline and a terminal alkyne. organic-chemistry.orgnih.govwikipedia.orgyoutube.com It typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting aryl-alkyne products are valuable intermediates in organic synthesis. nih.govwikipedia.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling the 7-chloroquinoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a base. This method has largely replaced harsher classical methods for the synthesis of arylamines. wikipedia.orgacsgcipr.org

Interactive Table: Examples of Cross-Coupling Reactions on Haloquinolines

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst/Ligand/Base | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-8-tosyloxyquinoline | High | libretexts.org |

| Suzuki-Miyaura | 6-Bromo-2-chloroquinoline | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-Aryl-2-chloroquinoline | - | rsc.org |

| Sonogashira | Aryl Halide (general) | Terminal Alkyne | Pd catalyst / Cu(I) co-catalyst / Amine base | Aryl-Alkyne | Varies | organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig | Aryl Chloride (general) | Amine | Pd catalyst / Phosphine ligand / Base (e.g., NaOtBu) | Arylamine | Varies | wikipedia.orgorganic-chemistry.org |

Reactivity of the Methoxy (B1213986) Substituent at Position 8

The 8-methoxy group influences the electronic properties of the quinoline ring and can itself be a site of chemical transformation.

The methyl ether at the C8 position can be cleaved to reveal the corresponding 8-hydroxyquinoline (B1678124). This transformation is significant as 8-hydroxyquinolines are well-known for their biological activity and strong metal-chelating properties. Common reagents for the demethylation of aryl methyl ethers include strong Brønsted acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃).

Using Boron Tribromide (BBr₃): BBr₃ is a powerful and frequently used reagent for ether cleavage. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This method is often effective at low temperatures.

Using Hydrobromic Acid (HBr): Concentrated HBr can also effect demethylation, typically at elevated temperatures. The reaction involves protonation of the ether oxygen, making it a better leaving group, followed by an SN2 attack by the bromide ion on the methyl carbon.

While the deprotonated 8-hydroxy group is a powerful chelating agent, the neutral 8-methoxy group can also participate in metal coordination, albeit through a different mechanism. The lone pair of electrons on the methoxy oxygen, in conjunction with the lone pair on the quinoline nitrogen at position 1, allows 7-chloro-8-methoxyquinoline to act as a bidentate ligand, coordinating to metal centers. This coordination is typically weaker than the chelation involving the anionic oxygen of an 8-hydroxyquinolinate ligand. This property allows the neutral compound to form coordination complexes with various transition metals.

Aromatic Reactivity of the Quinoline Nucleus

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a key reaction for further functionalization. The reaction is heavily influenced by the electronic nature of the two fused rings and the directing effects of the existing substituents.

In quinoline, the benzene ring is more electron-rich than the pyridine ring, which is deactivated by the electronegative nitrogen atom. Consequently, electrophilic attack occurs preferentially on the carbocyclic ring, primarily at the C5 and C8 positions. stackexchange.com

In this compound, the directing effects of the two substituents must be considered:

Methoxy group (-OCH₃) at C8: This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density via resonance. It directs incoming electrophiles to the ortho position (C7, already substituted) and the para position (C5).

Chloro group (-Cl) at C7: This is a deactivating, ortho-, para- directing group. It withdraws electron density inductively but can donate via resonance. It directs incoming electrophiles to the ortho positions (C6 and C8, with C8 already substituted) and the para position (no para position available).

The powerful activating and directing effect of the 8-methoxy group dominates, strongly favoring substitution at the C5 position. Studies on the electrophilic halogenation and nitration of 8-methoxyquinoline (B1362559) confirm that substitution occurs exclusively at the C5 and C7 positions. researchgate.netacs.orgacgpubs.org Since the C7 position is blocked in the target molecule, electrophilic attack is predicted to occur almost exclusively at the C5 position.

Interactive Table: Examples of Electrophilic Aromatic Substitution on 8-Methoxyquinoline

| Substrate | Reagent | Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-Methoxyquinoline | N-Bromosuccinimide (NBS) | 93% H₂SO₄ | 5-Bromo-8-methoxyquinoline & 5,7-Dibromo-8-methoxyquinoline | 10 & 30 | acs.org |

| 8-Methoxyquinoline | N-Chlorosuccinimide (NCS) | 93% H₂SO₄ | 5-Chloro-8-methoxyquinoline | 55 | acs.org |

| 8-Methoxyquinoline | HNO₃ / H₂SO₄ | - | 5-Nitro-8-methoxyquinoline | 77 | researchgate.net |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) in quinolines preferentially occurs on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. The directing effects of the existing substituents on the benzene ring of this compound play a crucial role in determining the position of incoming electrophiles.

The methoxy group (-OCH₃) at the C-8 position is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the chloro group (-Cl) at the C-7 position is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho, para-directing because of the lone pair of electrons on the chlorine atom that can participate in resonance. libretexts.orgchegg.comyoutube.com

In this compound, the positions ortho to the methoxy group are C-7 (already substituted) and the peri-position C-1, which is generally not favored for substitution. The position para to the methoxy group is C-5. The positions ortho to the chloro group are C-6 and C-8 (already substituted). The position para to the chloro group is not available.

Therefore, the directing effects of the two substituents are as follows:

-OCH₃ (at C-8): Directs to C-5 (para) and C-7 (ortho, blocked).

-Cl (at C-7): Directs to C-6 (ortho) and C-8 (ortho, blocked).

The strong activating and directing effect of the methoxy group is expected to dominate over the deactivating and directing effect of the chlorine atom. Consequently, electrophilic substitution is most likely to occur at the C-5 position, which is para to the strongly activating methoxy group. Substitution at the C-6 position, ortho to the chloro group and meta to the methoxy group, is expected to be a minor product, if formed at all.

Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline, a related compound, suggest that substitution at the C-7 and C-5 positions is favorable, with the exact outcome depending on the stability of the resulting product. researchgate.netorientjchem.org While not directly applicable to the methoxy derivative, these findings support the notion that the positions activated by the oxygen-containing substituent are the most probable sites for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E⁺) | Major Product | Minor Product(s) |

| Nitration (NO₂⁺) | 5-Nitro-7-chloro-8-methoxyquinoline | 6-Nitro-7-chloro-8-methoxyquinoline |

| Halogenation (Br⁺, Cl⁺) | 5-Halo-7-chloro-8-methoxyquinoline | 6-Halo-7-chloro-8-methoxyquinoline |

| Sulfonation (SO₃) | This compound-5-sulfonic acid | This compound-6-sulfonic acid |

| Friedel-Crafts Acylation | 5-Acyl-7-chloro-8-methoxyquinoline | Not expected due to deactivation by the quinoline nitrogen. |

| Friedel-Crafts Alkylation | 5-Alkyl-7-chloro-8-methoxyquinoline | Not expected due to deactivation by the quinoline nitrogen. |

Oxidation and Reduction Chemistry

Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, the carbocyclic ring can be cleaved. For substituted quinolines, the benzene ring is typically oxidized to a pyridine dicarboxylic acid. In the case of this compound, oxidation with strong oxidizing agents like potassium permanganate (B83412) would likely lead to the formation of 5-chloro-6-methoxypyridine-2,3-dicarboxylic acid. The electrolytic oxidation of substituted quinolines has also been reported to yield quinolinic acids. acs.org

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation of quinolines typically yields 1,2,3,4-tetrahydroquinolines. For this compound, reduction with reagents such as hydrosilanes in the presence of a catalyst is expected to selectively reduce the pyridine ring, yielding 7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline. researchgate.net Photochemical methods for the reduction of quinolines have also been developed, offering an alternative route to the corresponding tetrahydroquinolines. nih.gov It is important to note that under certain reductive conditions, dehalogenation of the chloro-substituent could also occur.

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, studies on related compounds can provide insights into its expected behavior.

Thermodynamic studies on the dissolution of 5-chloro-8-hydroxyquinoline (B194070) in various solvents have shown that the process is generally endothermic and entropy-driven. researchgate.netresearchgate.net This suggests that the solubility of this compound would also be dependent on the solvent system and temperature, with a positive enthalpy and entropy of solution.

Kinetic investigations into the inhibition of metal corrosion by 8-hydroxyquinoline derivatives have been conducted. These studies often involve the analysis of adsorption isotherms and the calculation of thermodynamic parameters such as the free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads). For instance, for some 8-hydroxyquinoline derivatives, the adsorption process on mild steel in an acidic medium was found to be spontaneous (negative ΔG°ads) and followed the Langmuir adsorption model. najah.edu

Table 2: Representative Thermodynamic Data for the Adsorption of 8-Hydroxyquinoline Derivatives on Mild Steel in 1 M HCl

| Compound | ΔG°ads (kJ mol⁻¹) | ΔH°ads (kJ mol⁻¹) | ΔS°ads (J mol⁻¹ K⁻¹) |

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate | -39.8 | -15.4 | 81.9 |

| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate | -39.1 | -12.7 | 88.6 |

Data extracted from a study on corrosion inhibition and may not be directly transferable to other reaction types. najah.edu

Photochemical and Photophysical Reaction Mechanisms

The photochemistry and photophysics of quinoline and its derivatives are of significant interest due to their applications in areas such as photosensitizers and fluorescent probes. The absorption and emission properties of quinolines are influenced by the nature and position of substituents on the ring system. scielo.brrsc.org

The photophysical properties of quinoline derivatives are characterized by absorption bands in the UV region corresponding to π-π* transitions. scielo.br The fluorescence emission is often sensitive to the solvent polarity, exhibiting solvatochromism. Studies on various substituted quinolines have shown that the excited state dipole moments can be estimated from the spectral shifts in different solvents. researchgate.net

The photochemistry of quinolines can involve various processes, including photoinduced electron transfer (PET) and radical reactions. For halogenated hydroxyquinolines, such as 8-bromo-7-hydroxyquinoline, photolysis can occur through a solvent-assisted photoheterolysis (SN1) mechanism, leading to the release of the protected functional group. acs.org While the specific photochemical reaction mechanisms of this compound have not been detailed, it is plausible that it could undergo similar photochemical transformations, such as photocleavage of the chloro or methoxy group under certain conditions. The presence of the methoxy group may also influence the excited-state properties and potential for photoinduced electron transfer processes.

Table 3: Photophysical Properties of Representative Quinoline Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent |

| Quinoline | 313 | 314 | 0.03 | Cyclohexane |

| 8-Methoxyquinoline | 311 | 350 | 0.01 | Cyclohexane |

| 2-(morpholin-4-yl)quinoline-3-carbaldehyde | 290 | - | - | Acetonitrile (B52724) |

| 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one | 215 | - | - | Acetonitrile |

Data compiled from various sources and represent a range of substituted quinolines. scielo.brrsc.org

Role of 7 Chloro 8 Methoxyquinoline As a Molecular Scaffold and Intermediate in Advanced Synthesis

Building Block in the Synthesis of Complex Heterocycles

The utility of 7-Chloro-8-methoxyquinoline as a building block is primarily rooted in the reactivity of its chloro and methoxy (B1213986) substituents, which serve as handles for constructing fused heterocyclic systems. The chlorine atom at the 7-position is susceptible to nucleophilic substitution and is a key site for metal-catalyzed cross-coupling reactions. This reactivity allows for the annulation of new rings onto the quinoline (B57606) framework. For instance, through reactions with bifunctional nucleophiles, additional heterocyclic rings can be fused to the quinoline core. A notable example is the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones, where a substituted chloroquinoline is a key precursor. mdpi.comnih.gov Although not a direct use of the title compound, this illustrates a common strategy for which this compound is a suitable starting point.

Furthermore, the quinoline ring itself can undergo reactions to yield more complex structures. For example, related 7-chloro-4-methoxyquinoline (B183767) has been shown to undergo ring scission when treated with thiophosgene, leading to an intermediate that readily re-closes to form a thioxoquinoline-3-carbaldehyde. nih.gov This derivative then serves as a precursor for other fused heterocyclic systems, demonstrating the latent reactivity of the quinoline scaffold that can be exploited for the synthesis of novel, complex heterocycles. The presence of both the chloro and methoxy groups on the 7- and 8-positions respectively offers a rich platform for diverse synthetic transformations aimed at creating novel heterocyclic compounds.

Precursor for Advanced Quinoline-Based Architectures

This compound is an exemplary precursor for crafting advanced quinoline-based architectures, which are essentially elaborated quinoline cores bearing diverse functional groups at specific positions. The development of such molecules is crucial in fields like medicinal chemistry, where fine-tuning of molecular properties is key to optimizing biological activity. nih.gov

The chloro group at the 7-position is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for introducing aryl or heteroaryl groups) and Sonogashira (for introducing alkynyl groups) reactions, are staple methods for the functionalization of halo-aromatics. mdpi.comsigmaaldrich.comnih.gov These reactions allow for the modular assembly of complex molecules by attaching diverse fragments to the C7 position of the quinoline core. For instance, the synthesis of 7-substituted quinolines has been achieved through Pd-catalyzed cross-coupling reactions on 7-chloroquinoline (B30040), highlighting the versatility of the chloro group as a synthetic handle.

In addition to cross-coupling, the chloro group can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines, alcohols, and thiols. mdpi.comresearchgate.net This is a common strategy for building molecules with specific pharmacophores. For example, the reaction of 4,7-dichloroquinoline (B193633) with morpholine (B109124) proceeds via SNAr at the more reactive C4 position, but similar principles apply to the C7 position, enabling the synthesis of derivatives like N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.comresearchgate.net

The 8-methoxy group also plays a crucial role. It can be readily converted to a hydroxyl group via demethylation. This 8-hydroxyquinoline (B1678124) scaffold is a classic bidentate chelating agent, and its exposure opens up avenues for creating metal-binding molecules and sensors. nih.gov The hydroxyl group can also be used as a synthetic handle for further functionalization, for instance, through etherification or esterification, adding another layer of complexity to the accessible molecular architectures. The interplay between the reactivity of the chloro and methoxy groups thus makes this compound a highly valuable precursor for a diverse range of advanced quinoline derivatives.

| Reaction Type | Position | Reagents/Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | C7 | Arylboronic acid, Pd catalyst, Base | 7-Aryl-8-methoxyquinoline |

| Sonogashira Coupling | C7 | Terminal alkyne, Pd/Cu catalyst, Base | 7-Alkynyl-8-methoxyquinoline |

| Nucleophilic Aromatic Substitution | C7 | Amines, Alcohols, Thiols | 7-Amino/Alkoxy/Thio-8-methoxyquinoline |

| Demethylation | C8 | BBr₃, HBr | 7-Chloro-8-hydroxyquinoline |

Design and Synthesis of Molecular Probes and Ligands

The inherent structural and electronic properties of the this compound scaffold make it an attractive foundation for the design and synthesis of specialized molecules such as molecular probes and ligands. nih.govresearchgate.netmdpi.com Molecular probes are essential tools in chemical biology for visualizing and studying molecular processes, while custom-designed ligands are crucial for investigating metal-ligand interactions and catalysis. achemblock.com The quinoline framework provides a rigid and planar structure, which is often desirable for these applications, and the substituents at the C7 and C8 positions offer convenient points for modification and attachment of functional moieties.

The 8-hydroxyquinoline (8-HQ) moiety is one of the most well-known bidentate chelating ligands, capable of forming stable complexes with a wide range of metal ions through its phenolic oxygen and pyridinic nitrogen atoms. researchgate.netacs.org While this compound itself is not an effective chelator due to the ether linkage at the 8-position, it serves as a crucial precursor for ligands that are.

A common and straightforward strategy involves the demethylation of the 8-methoxy group to unveil the 8-hydroxyl group. This transformation converts the scaffold into 7-chloro-8-hydroxyquinoline, a potent chelating agent. The presence of the chloro group at the 7-position can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. This substituent can also serve as a secondary site for functionalization, allowing for the creation of more complex, multidentate ligands or for tethering the ligand to a solid support or a larger molecular assembly.

The design of such ligands is critical for applications ranging from catalysis to the development of metal-based therapeutic agents and fluorescent sensors for metal ions. mdpi.com The stability and spectroscopic properties of the metal complexes can be fine-tuned by altering the substituents on the quinoline ring, and this compound provides a versatile platform to explore these structure-property relationships.

Table of 8-Hydroxyquinoline Derivatives and Their Metal Complexation Behavior

| Ligand Derivative | Metal Ions Studied | Key Findings |

|---|---|---|

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Zn²⁺, Cu²⁺ | Selectively chelates these ions and can cross the blood-brain barrier. mdpi.comresearchgate.net |

| 5-Chloro-8-hydroxyquinoline (B194070) | Ciprofloxacin | Forms a hybrid molecule with antibacterial properties. acs.org |

| 8-Hydroxyquinoline | Cu²⁺, Co²⁺, Ni²⁺ | Forms stable 2:1 ligand-to-metal complexes with significant antimicrobial activity. acs.org |

Molecular probes are designed to interact with specific targets, such as proteins or nucleic acids, and to signal these interactions through a measurable output, often a change in fluorescence. The quinoline scaffold is frequently employed in the design of such probes due to its favorable photophysical properties and its ability to be readily functionalized. nih.gov

Starting from this compound, synthetic routes can be devised to introduce fluorophores, reactive groups for covalent labeling, or specific binding moieties. The chloro group at the C7 position can be replaced with various functional groups through cross-coupling or nucleophilic substitution reactions, allowing for the attachment of reporter groups or targeting elements. nih.govmdpi.com For example, a fluorescent dye could be coupled to the 7-position to create a probe whose emission properties are sensitive to its local environment or to binding events.

Furthermore, derivatives of 8-aminoquinoline, which can be synthesized from 8-methoxyquinolines, are known to be effective fluorescent sensors for metal ions like Zn²⁺. mdpi.com The design often involves creating a system where the binding of the target analyte modulates the fluorescence of the quinoline core. While specific examples starting directly from this compound are not abundant in the literature, the synthetic principles established for related quinoline derivatives are directly applicable. mdpi.com The combination of a rigid, fluorescently active core with versatile synthetic handles makes the this compound scaffold a promising starting point for the development of novel molecular probes for investigating a wide range of molecular interactions.

Applications in Research Material Science

The quinoline moiety is not only significant in medicinal chemistry but also serves as a valuable component in the field of materials science, particularly in the development of organic electronic and optoelectronic materials. mdpi.com The rigid, planar, and electron-deficient nature of the quinoline ring system imparts desirable electronic and photophysical properties that can be harnessed for various applications. While research directly employing this compound in this domain is limited, its structural features suggest its potential as a precursor for more complex, functional materials.

Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices often rely on organic molecules that can efficiently transport charge (electrons or holes) and/or emit light upon electrical excitation. Quinoline derivatives, especially metal complexes of 8-hydroxyquinoline like tris(8-hydroxyquinolinato)aluminium (Alq₃), are benchmark materials used as electron transporters and emitters in OLEDs. mdpi.com These materials combine good thermal stability with excellent fluorescence properties.

Derivatives of this compound could potentially be developed into components for such devices. The synthetic versatility of this scaffold allows for the introduction of various functionalities to tune its electronic and optical properties. For example, the chloro group at the 7-position can be replaced by extended π-conjugated systems via Suzuki or Sonogashira coupling reactions. nih.gov Such modifications can alter the HOMO/LUMO energy levels, absorption, and emission wavelengths of the molecule, tailoring it for specific applications in OLEDs or as an organic semiconductor.

Furthermore, the 8-methoxy group can be converted to an 8-hydroxy group, enabling the formation of metal complexes analogous to Alq₃. The presence of the chloro group at the 7-position would be expected to influence the photophysical properties of such a complex, potentially leading to materials with novel emission characteristics or improved charge transport properties. mdpi.com For instance, zinc complexes of substituted 8-hydroxyquinolines have been explored for use in OLEDs, demonstrating that modification of the quinoline ring is a viable strategy for developing new emissive materials. mdpi.com While direct applications of this compound derivatives in this area are not yet widely reported, the foundational chemistry of quinoline-based materials strongly suggests the potential for future developments stemming from this versatile building block.

Functional Polymer Integration Research

Comprehensive searches of scientific literature and patent databases did not yield specific research on the integration of this compound directly as a monomer or comonomer in polymerization processes, nor as a functionalizing agent in post-polymerization modifications. The available body of research extensively covers the broader class of 8-hydroxyquinoline and its derivatives in the synthesis of functional polymers, particularly for applications in organic light-emitting diodes (OLEDs), sensors, and as antimicrobial agents. However, studies specifically detailing the use of the 7-chloro-8-methoxy substituted quinoline scaffold in polymer chemistry are not readily found in the public domain.

This indicates a potential gap in the current research landscape or that such specific applications have not been a primary focus of investigation to date. The unique electronic and steric properties imparted by the chloro and methoxy groups at the 7 and 8 positions, respectively, could theoretically be exploited in the design of novel functional polymers. Future research may explore the synthesis of polymerizable derivatives of this compound or its use as a building block for polymers with tailored optical, electronic, or metal-chelating properties.

Due to the absence of specific research data, a detailed discussion and data table on the integration of this compound into functional polymers cannot be provided at this time.

Spectroscopic and Spectrometric Characterization Methodologies for 7 Chloro 8 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Chloro-8-methoxyquinoline, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its proton and carbon environments.

Due to the lack of publicly available experimental spectra for this compound, the following data is based on predictive models and analysis of structurally similar compounds. These predictions provide a foundational understanding of the expected spectral characteristics.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the quinoline (B57606) core and the methoxy (B1213986) substituent. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methoxy group.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 8.8 - 9.0 | dd | J = 4.5, 1.8 Hz |

| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.5 Hz |

| H-4 | 8.0 - 8.2 | dd | J = 8.5, 1.8 Hz |

| H-5 | 7.6 - 7.8 | d | J = 8.8 Hz |

| H-6 | 7.3 - 7.5 | d | J = 8.8 Hz |

| OCH₃ | 4.0 - 4.2 | s | - |

Note: These are predicted values and may differ from experimental results.

¹³C NMR for Carbon Skeleton Elucidation

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 127 - 129 |

| C-5 | 126 - 128 |

| C-6 | 118 - 120 |

| C-7 | 130 - 132 |

| C-8 | 155 - 157 |

| C-8a | 140 - 142 |

| OCH₃ | 56 - 58 |

Note: These are predicted values and may differ from experimental results.

2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-2 and H-3, H-3 and H-4, and H-5 and H-6.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of each carbon atom that bears a proton.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and insights into its molecular vibrations.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The analysis of these modes allows for the identification of specific functional groups and structural features.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the quinoline ring. |

| C-H stretching (aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methoxy group. |

| C=C and C=N stretching | 1500 - 1650 | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system. |

| C-O stretching | 1200 - 1300 | Asymmetric stretching of the aryl-alkyl ether bond. |

| C-Cl stretching | 700 - 800 | Stretching vibration of the carbon-chlorine bond. |

Note: These are predicted values and may differ from experimental results.

Analysis of Intermolecular Interactions

In the solid state, the vibrational spectra can also provide information about intermolecular interactions, such as crystal packing effects. Subtle shifts in the vibrational frequencies and changes in peak shapes in the solid-state IR and Raman spectra, compared to the solution or gas phase, can indicate the presence of such interactions. However, without experimental data, a detailed analysis of these interactions for this compound remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For conjugated systems like this compound, these transitions typically occur in the UV-visible region of the electromagnetic spectrum (200-700 nm). libretexts.orglibretexts.org

Electronic Transition Characterization

The electronic spectrum of this compound is primarily characterized by transitions involving the π-electrons of the aromatic quinoline ring system and the non-bonding electrons on the nitrogen and oxygen atoms. The principal electronic transitions observed are π → π* and n → π*. youtube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like quinoline exhibit strong absorptions due to these transitions. They typically result in intense absorption bands, often referred to as K-bands and B-bands.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atom, is promoted to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity compared to π → π* transitions.

The chromophore in this compound is the entire substituted quinoline ring. The presence of the methoxy (-OCH₃) and chloro (-Cl) substituents can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The methoxy group, being an auxochrome, can cause a shift to longer wavelengths (bathochromic shift).

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Shorter UV region (< 350 nm) | High |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. These shifts in λmax arise from differential solvation of the ground and excited states of the molecule. ijiset.com

π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the transition and results in a bathochromic (red) shift, i.e., a shift to a longer wavelength. mdpi.com

n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents due to hydrogen bonding with the non-bonding electrons. This increases the energy gap between the n and π* orbitals. Consequently, an increase in solvent polarity often leads to a hypsochromic (blue) shift, i.e., a shift to a shorter wavelength. researchgate.net

By analyzing the spectral shifts in a range of solvents with varying polarities, valuable information about the nature of the electronic transitions can be obtained. researchgate.net

Table 2: Predicted Solvent Effects on λmax of this compound

| Transition Type | Solvent Polarity Increase | Expected Shift in λmax | Phenomenon |

|---|---|---|---|

| π → π* | Increasing | Longer Wavelength | Bathochromic Shift |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. pnnl.gov The molecular formula of this compound is C₁₀H₈ClNO. Using the exact masses of the most abundant isotopes of carbon, hydrogen, chlorine, nitrogen, and oxygen, the theoretical monoisotopic mass can be calculated with high precision. This exact mass is a critical piece of data for confirming the identity of the compound.

Table 3: Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 8 | 1.007825 | 8.062600 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | | | | 193.029442 |

The presence of chlorine is readily identified in the mass spectrum by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks: [M]⁺ at m/z corresponding to the ³⁵Cl isotope and [M+2]⁺ at two mass units higher, with an intensity about one-third of the [M]⁺ peak.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. libretexts.org The fragmentation of this compound is expected to follow pathways characteristic of methoxyquinolines and chloro-aromatic compounds. cdnsciencepub.comresearchgate.net

A plausible fragmentation pathway would involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatic compounds is the loss of a methyl group from the methoxy substituent, leading to a [M-15]⁺ ion.

Loss of a formyl radical (•CHO): Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ ion can occur, resulting in a [M-15-28]⁺ or [M-43]⁺ fragment.

Loss of chlorine radical (•Cl): Cleavage of the C-Cl bond can lead to a [M-35]⁺ ion.

Retro-Diels-Alder Reaction: The quinoline ring system can undergo characteristic ring cleavage reactions.

Table 4: Predicted Key Fragments for this compound

| Fragment Ion | Proposed Loss | m/z (for ³⁵Cl) | Significance |

|---|---|---|---|

| [C₁₀H₈ClNO]⁺ | Molecular Ion | 193 | Confirms molecular weight |

| [C₉H₅ClNO]⁺ | •CH₃ | 178 | Indicates presence of a methoxy group |

| [C₈H₅ClNO]⁺ | •CHO from [M-CH₃] | 150 | Further fragmentation of the methoxy group |

Advanced Computational and Theoretical Investigations of 7 Chloro 8 Methoxyquinoline

Molecular Dynamics (MD) Simulations

Solvent Interaction Dynamics

The interaction of a solute with its solvent environment is crucial for understanding its chemical behavior, including reactivity and solubility. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical models, are employed to study these interactions at an atomic level. For quinoline (B57606) derivatives, the nature of the solvent can significantly influence their properties.

Computational models like the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), are frequently used to simulate the bulk effect of a solvent. dntb.gov.uaeurjchem.com These calculations help in understanding how the electronic structure and properties of the molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), are modulated by solvents of varying polarity like ethanol (B145695), DMSO, and water. dntb.gov.uaeurjchem.com These theoretical approaches are vital for predicting the behavior of compounds like 7-Chloro-8-methoxyquinoline in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling (within academic research contexts)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In academic research, QSAR is a powerful tool for designing and optimizing new molecules with desired therapeutic properties.

For quinoline derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their activity against various biological targets. Studies on 8-methoxyquinoline (B1362559) and 7-chloroquinoline (B30040) derivatives have successfully developed predictive QSAR models for antitubercular and antimalarial activities, respectively. researchgate.netsphinxsai.comasianpubs.org

These models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure. The descriptors are typically categorized as:

Physicochemical: Such as lipophilicity (log P) and molar refractivity (MR).

Electronic: Including dipole moment and atomic charges.

Topological/Structural: Describing molecular size, shape, and branching. researchgate.netsphinxsai.com

Thermodynamic: Encompassing parameters like heat of formation and hydration energy. researchgate.netsphinxsai.com

Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR equation, which correlates these descriptors with biological activity. asianpubs.org The statistical significance of these models is validated using metrics like the squared correlation coefficient (r²). sphinxsai.com For instance, a QSAR model for 8-methoxy quinoline derivatives revealed the importance of structural, thermodynamic, and electrotopological parameters in explaining their inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.netsphinxsai.com Such insights are crucial for the rational design of new, more potent analogues based on the this compound scaffold.

Table 1: Common Descriptor Types in QSAR Models for Quinoline Derivatives

| Descriptor Category | Examples | Relevance |

| Physicochemical | log P, Molar Refractivity (MR) | Governs absorption, distribution, and membrane transport. |

| Electronic | Dipole Moment (DM), Atomic Charges | Influences drug-receptor electrostatic interactions. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and connectivity. |

| Thermodynamic | Heat of Formation, Hydration Energy | Relates to the stability and solvation of the molecule. |

This table is a representative summary based on QSAR studies of related quinoline compounds.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are fundamental to a vast range of chemical and biological processes, including molecular recognition and the stabilization of macromolecular structures. nih.gov NCI analysis, a technique based on electron density (ρ) and its derivatives, particularly the reduced density gradient (s), is a powerful computational tool for visualizing and characterizing these weak interactions. chemtools.orgnih.gov

The method involves plotting the reduced density gradient against the electron density. Regions of low density and low gradient signify non-covalent interactions. chemtools.org These interactions are then visualized in real space as isosurfaces, which are colored to differentiate their nature:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, attractive van der Waals interactions.

Red: Strong, repulsive interactions, indicative of steric clashes. youtube.com

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational quantum chemistry methods, primarily Density Functional Theory (DFT), are indispensable for predicting the spectroscopic properties and exploring potential reaction pathways of molecules. nih.gov These theoretical calculations provide a powerful complement to experimental data, often aiding in the interpretation of complex spectra and elucidating reaction mechanisms.

For quinoline derivatives, DFT calculations are routinely used to predict a range of spectroscopic data:

Vibrational Spectra: Calculations of infrared (IR) and Raman spectra help in assigning experimental vibrational modes to specific molecular motions. researchgate.net

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts, which are then compared with experimental results for structure verification. dntb.gov.ua

Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to predict UV-visible absorption spectra by calculating electronic excitation energies and oscillator strengths. dntb.gov.uaeurjchem.com

Furthermore, DFT is used to investigate the electronic structure and reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. nih.gov This gap is an important indicator of chemical stability and reactivity. dntb.gov.ua Molecular Electrostatic Potential (MEP) maps are also generated to predict sites susceptible to electrophilic and nucleophilic attack, thereby providing insights into potential reaction pathways. researchgate.net

Table 2: Computationally Predicted Parameters for Quinoline Derivatives

| Parameter | Computational Method | Information Gained |

| Vibrational Frequencies | DFT | Assignment of IR and Raman spectral bands. |

| NMR Chemical Shifts | DFT (GIAO) | Structural confirmation and interpretation of NMR spectra. |

| UV-vis Absorption | TD-DFT | Prediction of electronic transitions and absorption maxima. |

| HOMO-LUMO Gap | DFT | Assessment of chemical reactivity and kinetic stability. |

| MEP Surface | DFT | Identification of sites for electrophilic and nucleophilic attack. |

This table summarizes common computational predictions for quinoline-based compounds based on available literature.

Analytical Methodologies for Detection and Quantification of 7 Chloro 8 Methoxyquinoline in Research Systems

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of 7-Chloro-8-methoxyquinoline from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most pertinent methods, each with specific considerations for method development.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of quinoline (B57606) derivatives due to their moderate polarity. A well-defined HPLC method for a closely related compound, 7-Chloro-8-quinolinol, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. nih.gov This suggests a similar starting point for developing a method for this compound.

Key parameters for HPLC method development for this compound would include:

Stationary Phase: A C18 or C8 column is generally suitable for retaining the compound. The choice between them would depend on the desired retention time and resolution from other components in the sample matrix.

Mobile Phase: A mixture of acetonitrile or methanol (B129727) with water or an aqueous buffer is a typical mobile phase. The organic modifier percentage can be optimized in a gradient or isocratic elution to achieve the desired retention and separation. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by protonating the quinoline nitrogen.

Detection: UV detection is a straightforward choice, as the quinoline ring system is chromophoric. The optimal detection wavelength would need to be determined by acquiring the UV spectrum of this compound, but a wavelength around 254 nm is often a good starting point for aromatic compounds. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) detection (LC-MS) would be superior.

Flow Rate and Column Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm internal diameter column is a common starting point. Column temperature can be controlled (e.g., at 25-40 °C) to ensure reproducible retention times.

A hypothetical HPLC method for this compound is outlined in the table below.

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm or MS (ESI+) |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) Considerations

Gas chromatography is a viable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Given that quinoline and its derivatives have been successfully analyzed by GC-MS, it is a promising method.

Considerations for developing a GC method include:

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane) or a DB-17MS (50% phenyl-methylpolysiloxane), would be appropriate.

Inlet Temperature: The inlet temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. A temperature in the range of 250-280 °C would be a reasonable starting point.

Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) would be necessary to ensure good chromatographic separation.

Carrier Gas: Helium is the most common carrier gas for GC-MS applications, typically at a constant flow rate of 1-2 mL/min.

Detection: Mass spectrometry (GC-MS) is the preferred detection method, as it provides both quantitative data and structural information for confirmation of the analyte's identity. The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

A table summarizing potential GC-MS parameters is provided below.

| Parameter | Suggested Condition |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 270 °C |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-350 amu |

Spectrophotometric and Spectrofluorimetric Assays

Spectrophotometric and spectrofluorimetric methods can offer simple and rapid means of quantification, although they may lack the selectivity of chromatographic techniques.

The quinoline nucleus is known to exhibit UV absorbance. A UV-Vis spectrophotometric method for this compound would involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve based on Beer-Lambert law. However, this method is susceptible to interference from other UV-absorbing compounds in the sample.

Quinoline and many of its derivatives are also known to be fluorescent. The fluorescence properties are highly dependent on the substituents and the solvent environment. While 8-hydroxyquinolines are particularly known for forming highly fluorescent chelates with metal ions, the fluorescence of this compound itself would need to be experimentally determined. If it possesses native fluorescence, a spectrofluorimetric assay could be developed by measuring the fluorescence intensity at its emission maximum after excitation at the appropriate wavelength. This would generally offer higher sensitivity and selectivity than spectrophotometry.

Furthermore, this compound could potentially be used as an analytical reagent for the determination of other analytes, for instance, if it forms a colored or fluorescent complex with a specific metal ion. This would require detailed studies of its complexation behavior.

Electrochemical Detection Methods

Electrochemical methods, such as voltammetry, can be employed for the detection of electroactive compounds. The quinoline ring system is known to be electrochemically active, and thus, this compound is expected to be detectable by electrochemical means.

Cyclic voltammetry could be used to study the oxidation and reduction potentials of this compound at a suitable working electrode, such as a glassy carbon electrode. Based on the observed redox behavior, a more sensitive quantitative method, such as differential pulse voltammetry or square wave voltammetry, could be developed. The peak current in these techniques is proportional to the concentration of the analyte.

The development of a chemically modified electrode (CME) could also enhance the sensitivity and selectivity of the electrochemical detection. For example, incorporating a specific material onto the electrode surface that has a high affinity for this compound could lead to its preconcentration at the electrode, resulting in a lower detection limit.

Development of Derivatization Agents for Analytical Purposes

While there are no specific reports on the use of this compound as a derivatizing agent, its chemical structure suggests potential for such applications. Derivatization is a technique used to convert an analyte into a product that has improved detection characteristics, such as enhanced UV absorbance or fluorescence, or better chromatographic properties.

For this compound to be used as a derivatizing agent, it would first need to be chemically modified to introduce a reactive functional group that can covalently bind to the target analyte. For instance, the quinoline ring could potentially undergo reactions such as nitration followed by reduction to an amino group, or formylation to introduce an aldehyde group. This functionalized quinoline derivative could then be used to label analytes containing complementary functional groups (e.g., amines, carbonyls).

The presence of the chloro and methoxy (B1213986) groups on the quinoline ring could influence the fluorescence properties of the resulting derivatives, potentially leading to the development of a new fluorescent labeling reagent for sensitive analysis by HPLC with fluorescence detection. However, this remains a prospective area of research that would require significant synthetic and analytical development.

Future Directions and Emerging Research Avenues for 7 Chloro 8 Methoxyquinoline

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production and derivatization of quinoline (B57606) compounds. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better safety profiles, especially for reactions involving hazardous intermediates. mdpi.com For the synthesis of functionalized quinolines, continuous flow methods have already been successfully employed. For instance, the preparation of a library of functionalized 7-chloroquinolines was achieved under mild conditions using continuous flow, which involved the generation of mixed lithium-magnesium intermediates that were subsequently reacted with various electrophiles. durham.ac.uk

Automated synthesis platforms, integrated with flow reactors, can further accelerate the discovery and optimization of 7-Chloro-8-methoxyquinoline derivatives. These platforms enable high-throughput screening of reaction conditions and rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The combination of flow chemistry and automation facilitates a more efficient and resource-sparing approach to chemical synthesis. mdpi.com

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. mdpi.com |

| Safety | Higher risk with hazardous reagents and exothermic reactions. | Improved safety due to small reaction volumes and better heat dissipation. mdpi.com |

| Scalability | Challenging to scale up consistently. | Easier and more reliable scalability by extending operation time. durham.ac.uk |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent reaction conditions. |

| Efficiency | Often involves multiple manual handling steps. | Can be automated for high-throughput synthesis and optimization. mdpi.com |

Exploration of Novel Catalytic Routes for Derivatization

The development of novel catalytic strategies is crucial for accessing new chemical space and creating derivatives of this compound with tailored properties. Modern organic synthesis is increasingly focused on efficiency and atom economy, goals that are advanced by innovative catalytic methods. rsc.org

Recent advancements in this area include:

Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for constructing complex molecular architectures like the quinoline scaffold in a single step from multiple starting materials. rsc.org Reactions such as the Povarov, Gewald, and Ugi reactions have been successfully used for synthesizing diverse quinoline derivatives, offering high atom economy and structural diversity. rsc.org

Transition Metal Catalysis: Transition metal-catalyzed reactions, particularly those involving C-H bond activation, provide a direct and efficient way to functionalize the quinoline core. doaj.org For example, cobalt-catalyzed cyclization of acetophenones and anilines has been shown to produce various quinoline skeletons with broad functional group tolerance. mdpi.com

Organometallic Reagents: The use of mixed lithium-magnesium and lithium-zinc reagents allows for mild and regioselective metalation of the quinoline ring, enabling the introduction of a wide range of functional groups through reaction with different electrophiles. durham.ac.uk

Future research will likely focus on developing enantioselective catalytic methods to produce chiral quinoline derivatives, which are often of significant interest for pharmaceutical applications.

Advanced Characterization Techniques

While standard techniques like NMR, FT-IR, and mass spectrometry are fundamental, advanced characterization methods can provide deeper insights into the structure, dynamics, and interactions of this compound and its derivatives.

Spectroscopic and Computational Analysis: Detailed characterization can be achieved by combining experimental spectroscopy with theoretical calculations based on Density Functional Theory (DFT). dntb.gov.ua This approach allows for the assignment of vibrational frequencies and the analysis of molecular orbitals (HOMO-LUMO), providing insights into the molecule's electronic structure and reactivity. dntb.gov.ua

Cryogenic Electron Microscopy (Cryo-EM): Although Cryo-EM is primarily used for determining the structure of large macromolecular complexes like proteins and viruses at near-atomic resolution, its relevance to a small molecule like this compound would be in studying its interactions with biological targets. researchgate.netnih.gov If this quinoline derivative is found to bind to a specific protein or enzyme, Cryo-EM could become a vital tool for visualizing the binding mode and understanding the mechanism of action, thereby guiding the design of more potent analogues. researchgate.net

The application of these advanced techniques will be crucial for elucidating complex structure-property relationships.

Machine Learning and AI-Driven Materials Design Incorporating Quinoline Scaffolds

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials science and drug discovery. nih.govmdpi.com For quinoline-based scaffolds, these computational tools offer a pathway to accelerate the design of new materials and molecules with desired properties.

Predictive Modeling: ML models can be trained on large datasets of known quinoline derivatives to predict various properties, such as biological activity, electronic properties, or synthesizability. nih.gov For example, ML techniques can rapidly predict sites of C-H functionalization, facilitating more efficient synthetic planning. doaj.org

Generative Models: More advanced AI, including generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for the de novo design of novel quinoline structures. mdpi.com These models can learn the underlying patterns in chemical space and generate new molecules that are optimized for specific functions, such as inhibiting a particular enzyme or exhibiting specific photophysical properties for use in OLEDs. mdpi.com

Inverse Design: A key goal is to solve the "inverse design" problem: predicting a chemical structure that will possess a specific set of desired properties. youtube.com AI-driven approaches, including diffusion models and graph neural networks, are being developed to tackle this challenge, enabling the targeted design of new quinoline-based materials for advanced technologies. youtube.com

| AI/ML Technique | Application Area | Potential Impact on this compound Research |

|---|---|---|

| Machine Learning (e.g., Random Forest, SVM) | Property Prediction (QSAR, ADMET) | Rapidly screen virtual derivatives for potential biological activity and favorable pharmacokinetic profiles. doaj.orgpeerj.com |

| Deep Learning (e.g., Neural Networks) | Predicting Reaction Outcomes & Material Properties | Optimize synthetic routes and predict the electronic/photophysical properties of novel materials. youtube.com |

| Generative Models (e.g., RNN, GANs) | De Novo Molecular Design | Generate novel quinoline structures with optimized properties for specific targets (e.g., new drugs, OLED emitters). mdpi.com |

| Graph Neural Networks (GNNs) | Learning from Molecular Graph Structures | Enhance prediction of drug-target interactions and material properties by directly using the molecular structure. peerj.com |

Multidisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science

The future of this compound research lies at the convergence of synthetic chemistry and materials science. The quinoline ring system is of significant interest for advanced materials due to its inherent electronic and photophysical properties.

Collaborative research in this area will explore applications such as:

Organic Electronics: Quinoline derivatives are potential building blocks for conjugated polymers and blue-emitting organic phosphors, which are essential components of Organic Light-Emitting Diodes (OLEDs). The specific substitution pattern of this compound can be systematically modified to fine-tune the emission wavelength, quantum efficiency, and stability of these materials.

Advanced Polymers: The incorporation of the this compound moiety into polymer backbones could lead to new materials with enhanced thermal stability, specific optical properties, or chemical sensing capabilities. Aliphatic polyesters like poly(3-hydroxybutyrate) (PHB) could be combined with quinoline derivatives to create novel functional materials. mdpi.com

Chemosensors: The ability of the quinoline scaffold to coordinate with metal ions makes its derivatives promising candidates for the development of selective and sensitive chemosensors for environmental monitoring or biological imaging. researchgate.net

This multidisciplinary approach, combining the precise control of molecular structure offered by synthetic chemistry with the functional targets of materials science, will be the primary driver for discovering novel applications for this compound and its analogues.

Q & A

Q. What are the common synthetic routes for 7-Chloro-8-methoxyquinoline?

The primary method involves electrophilic chlorination of 8-methoxyquinoline using reagents like N-chlorosuccinimide (NCS) or Cl₂ under acidic conditions (e.g., 93% sulfuric acid or glacial acetic acid). Chlorination occurs predominantly at the 7-position under neutral or acidic conditions . Alternatively, POCl₃ can be used in reflux conditions to introduce the chloro substituent, as demonstrated in the synthesis of structurally similar 4-chloro-6,7-dimethoxyquinoline . Purification typically employs column chromatography (e.g., petroleum ether:EtOAc) and HPLC for purity validation (>99%) .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- 1H NMR : Distinct signals for methoxy (δ ~4.04 ppm) and aromatic protons (e.g., δ 8.57 ppm for quinoline H) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 224 [M+1] .

- X-ray crystallography : Confirms planar quinoline ring geometry and intramolecular interactions (e.g., C–H⋯Cl) .

- HPLC : Validates purity (>99%) using reversed-phase C18 columns .

Q. How does the methoxy substituent influence the reactivity of the quinoline ring?

The methoxy group at the 8-position acts as an electron-donating group, directing electrophilic substitution to the 5- or 7-position depending on reaction conditions. Under acidic conditions, protonation of the quinoline nitrogen enhances electrophilic attack at the 5-position, while neutral conditions favor the 7-position due to steric and electronic effects .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent) control regioselectivity in halogenation of 8-methoxyquinoline?

Regioselectivity is highly pH-dependent:

- Acidic conditions (H₂SO₄, CH₃COOH) : Protonation of the quinoline nitrogen directs halogenation to the 5-position .

- Neutral/basic conditions : The neutral quinoline structure favors halogenation at the 7-position. However, 8-methoxyquinoline cannot form an anion (unlike 8-quinolinol), preventing base-mediated 7-position selectivity observed in other derivatives . Solvent polarity (e.g., chloroform vs. pyridine) further modulates reactivity by stabilizing transition states .

Q. What strategies resolve contradictions in reported regioselectivity for halogenation reactions?

Discrepancies often arise from differences in:

- Halogenating agents : NCS vs. Cl₂ may alter reaction pathways (radical vs. electrophilic mechanisms).

- Substrate prototropic forms : 8-Methoxyquinoline lacks an anionic form, unlike 8-quinolinol, leading to divergent selectivity under basic conditions .

- Reaction monitoring : Use gas chromatography (GC) or HPLC to track intermediates and validate product ratios .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions?

Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals (FMOs) to identify reactive sites. For example, the 7-position in 8-methoxyquinoline shows higher electron density in the HOMO, favoring electrophilic attack under neutral conditions .

Q. What challenges arise in achieving selective dihalogenation, and how are they addressed?

Competing mono- and dihalogenation products form due to similar activation energies. Strategies include:

- Stoichiometric control : Limiting halogenating agent ratios (1:1 for mono; 2:1 for di-substitution) .

- Temperature modulation : Higher temperatures (40–60°C) favor dihalogenation by overcoming kinetic barriers .

- Protecting groups : Temporarily block reactive sites to direct substitution .

Q. How is large-scale synthesis of this compound optimized?

Key parameters include:

- Catalyst selection : Lewis acids (e.g., MgCl₂) enhance reaction rates .

- Solvent choice : Refluxing POCl₃ improves yield (70%) by facilitating Cl⁻ displacement .

- Purification : Column chromatography with gradient elution minimizes byproduct contamination .

Methodological Tables

Table 1. Halogenation Conditions and Outcomes for 8-Methoxyquinoline

| Halogenating Agent | Solvent | Position | Yield (%) |

|---|---|---|---|

| NCS (Cl) | H₂SO₄ (93%) | 5-Cl | 65 |

| Cl₂ | CH₃COOH | 7-Cl | 72 |

| NBS (Br) | Pyridine | 5-Br | 58 |

Table 2. Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.57 (d, J=5.1 Hz, H2), 4.04 (s, OCH₃) |

| MS (ESI) | m/z 224 [M+1] |

| X-ray | Planar ring (RMSD 0.04 Å), C–H⋯Cl interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.